![molecular formula C18H20N10 B4803495 7-METHYL-2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4803495.png)
7-METHYL-2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Overview
Description
7-METHYL-2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines multiple nitrogen-containing rings, making it a promising candidate for various biological and pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step reactions that include the formation of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally focus on optimizing yield and purity while minimizing the use of hazardous reagents. Techniques such as continuous flow synthesis and microwave-assisted reactions are being explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-METHYL-2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce functional groups such as alkyl, aryl, or halogen atoms .
Scientific Research Applications
7-METHYL-2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It is being explored for use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-METHYL-2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazole derivatives: Compounds that share the triazole ring and exhibit various pharmacological properties.
Uniqueness
What sets 7-METHYL-2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE apart is its unique combination of structural features, which confer enhanced stability and specificity in its interactions with biological targets. This makes it a particularly promising candidate for drug development and other scientific applications .
Properties
IUPAC Name |
10-methyl-4-[3-(tetrazol-2-yl)-1-adamantyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N10/c1-26-14-13(7-21-26)15-23-16(24-27(15)10-19-14)17-3-11-2-12(4-17)6-18(5-11,8-17)28-22-9-20-25-28/h7,9-12H,2-6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDOEOFYXIYNPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C3=NC(=NN3C=N2)C45CC6CC(C4)CC(C6)(C5)N7N=CN=N7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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